molecular formula C25H21F6N3O6 B11085910 N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11085910
M. Wt: 573.4 g/mol
InChI Key: DQYKBRIKPLZPAZ-UHFFFAOYSA-N
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Description

N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by its unique structural features, including trifluoromethyl groups, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps:

    Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 2-hydroxyethylamine with methylamine to form the amino alcohol intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Coupling with Benzamide: The amino alcohol intermediate is then coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity, particularly due to the presence of the trifluoromethyl and nitro groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the materials science industry, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers with specific functional properties or as a component in electronic devices.

Mechanism of Action

The mechanism by which N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance its binding affinity to certain proteins, while the nitro group might participate in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl and nitro groups in This compound makes it particularly unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H21F6N3O6

Molecular Weight

573.4 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl(methyl)amino]-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C25H21F6N3O6/c1-33(9-10-35)18-6-4-15(24(26,27)28)12-17(18)32-23(36)14-3-7-21(22(11-14)39-2)40-20-8-5-16(25(29,30)31)13-19(20)34(37)38/h3-8,11-13,35H,9-10H2,1-2H3,(H,32,36)

InChI Key

DQYKBRIKPLZPAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC

Origin of Product

United States

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